Ethyl 5-phenyloxazole-2-carboxylate
Overview
Description
Ethyl 5-phenyloxazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Ethyl 5-phenyloxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Pharmacokinetics
Ethyl 5-phenyloxazole-2-carboxylate exhibits high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . The compound is an inhibitor of CYP1A2 and CYP2C19, two key enzymes involved in drug metabolism . These pharmacokinetic properties influence the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry environment at room temperature . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may interact with lipid-rich environments within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-phenyloxazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-1-phenylethanone hydrochloride with ethyl 2-chloro-2-oxoacetate in the presence of triethylamine in dichloromethane at 0°C . The reaction mixture is then allowed to warm to room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyloxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazole derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol derivatives.
Comparison with Similar Compounds
Ethyl 5-phenyloxazole-2-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-phenyl-1,3-oxazole-2-carboxylate: A closely related compound with slight structural differences.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAQFQUJNFEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539079 | |
Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-16-1 | |
Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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